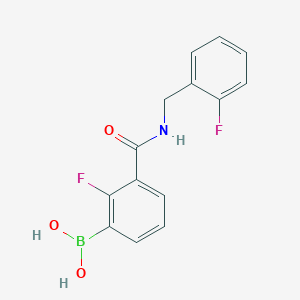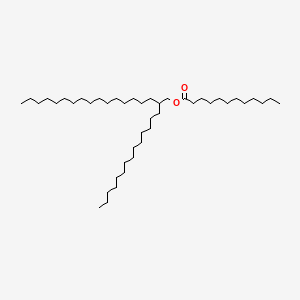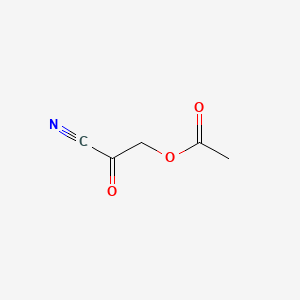
2-Cyano-2-oxoethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-oxoethyl acetate: is an organic compound with the molecular formula C5H5NO3. It is known for its role as an intermediate in various chemical reactions and its utility in the synthesis of more complex molecules. The compound features both a cyano group and an ester functional group, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Cyano-2-oxoethyl acetate typically involves the reaction of cyanoacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyanoacetic acid+Acetic anhydride→2-Cyano-2-oxoethyl acetate+Acetic acid
The reaction is usually performed at elevated temperatures to facilitate the esterification process. The use of a catalyst, such as sulfuric acid, can further enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of high-purity starting materials and optimized reaction conditions ensures the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyano-2-oxoethyl acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The cyano group can be targeted by nucleophiles, leading to the formation of substituted derivatives.
Condensation reactions: The compound can participate in condensation reactions with amines to form cyanoacetamide derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield cyanoacetic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation reactions: These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic substitution: Substituted derivatives of this compound.
Condensation reactions: Cyanoacetamide derivatives.
Hydrolysis: Cyanoacetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-oxoethyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: this compound derivatives have been investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-oxoethyl acetate is largely dependent on the specific reactions it undergoes. In nucleophilic substitution reactions, the cyano group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. In condensation reactions, the ester group can participate in nucleophilic addition-elimination mechanisms, leading to the formation of cyanoacetamide derivatives.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacetate: Similar in structure but lacks the oxo group.
Methyl cyanoacetate: Similar in structure but has a methyl ester instead of an ethyl ester.
Cyanoacetic acid: The parent compound without the ester group.
Uniqueness: 2-Cyano-2-oxoethyl acetate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, providing versatility that is not seen in simpler compounds like ethyl cyanoacetate or cyanoacetic acid.
Eigenschaften
CAS-Nummer |
82469-78-1 |
|---|---|
Molekularformel |
C5H5NO3 |
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
(2-cyano-2-oxoethyl) acetate |
InChI |
InChI=1S/C5H5NO3/c1-4(7)9-3-5(8)2-6/h3H2,1H3 |
InChI-Schlüssel |
KNQXQZSRXRRCIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


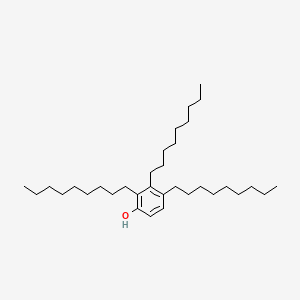
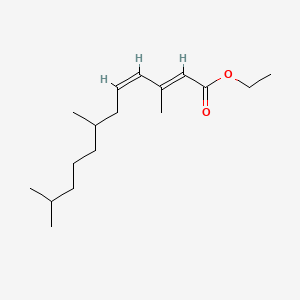

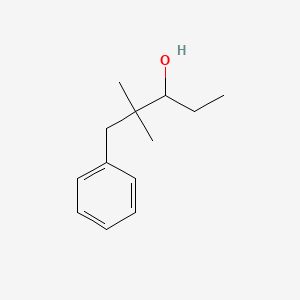

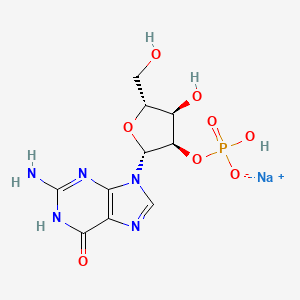
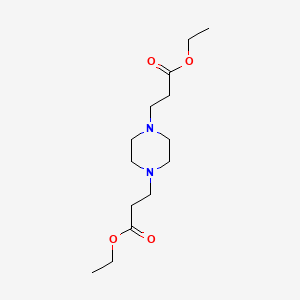
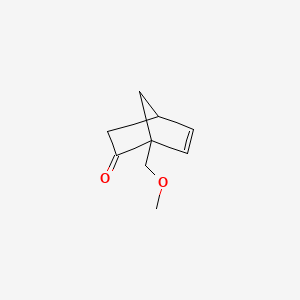
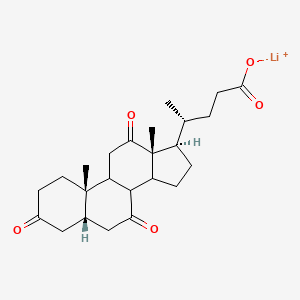
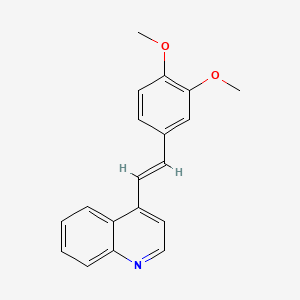
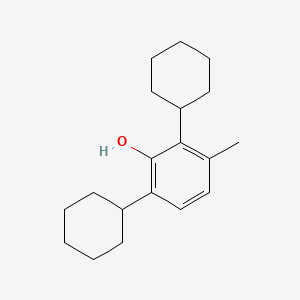
![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
